molecular formula C17H21NO3S B3211380 N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide CAS No. 1087647-06-0

N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B3211380
CAS No.: 1087647-06-0
M. Wt: 319.4 g/mol
InChI Key: BUKBLXDKOVPMRA-UHFFFAOYSA-N
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Description

N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzyl group attached to the nitrogen atom of the sulfonamide, along with ethoxy and dimethyl substituents on the benzene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Benzylation: The amine is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the N-benzyl derivative.

    Sulfonamide Formation: Finally, the N-benzyl amine is treated with sulfonyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its structural similarity to other sulfonamide drugs suggests potential antimicrobial and therapeutic applications.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt protein function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzylbenzenesulfonamide
  • 4-ethoxybenzenesulfonamide
  • 2,3-dimethylbenzenesulfonamide

Uniqueness

N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide is unique due to the combination of its benzyl, ethoxy, and dimethyl substituents. These groups confer distinct chemical and physical properties, such as solubility, reactivity, and biological activity, which differentiate it from other sulfonamide compounds.

Properties

IUPAC Name

N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-21-16-10-11-17(14(3)13(16)2)22(19,20)18-12-15-8-6-5-7-9-15/h5-11,18H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKBLXDKOVPMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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